

Reproducibility of Mass Median Aerodynamic Diameter (MMAD) Experimental Results: A Comparative Guide

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Compound of Interest						
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The determination of Mass Median Aerodynamic Diameter (MMAD) is a critical quality attribute for orally inhaled and nasal drug products (OINDPs), as it significantly influences the deposition of drug particles in the respiratory tract and, consequently, their therapeutic efficacy.[1] This guide provides a comparative analysis of common experimental methods used to determine MMAD, focusing on the reproducibility of their results. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of appropriate methodologies.

Comparison of MMAD Determination Methods

The choice of analytical method can significantly impact the resulting MMAD values. Historically, the United States Pharmacopeia (USP) chapter <601> assumed a log-normal distribution for the aerodynamic particle size distribution (APSD). However, many OINDPs do not adhere to this assumption, leading to the exploration of alternative, more generalized methods.[2]

A comparison of MMAD values for a model orally inhaled drug product using different calculation methods based on data from a Next Generation Impactor (NGI) is presented below.



Calculation Method	Assumed Distribution	Resulting MMAD (µm)	Fine Particle Fraction <5µm (FPF)	Reference
Pre-2015 USP <601>	Log-normal	4.00	0.626	[3][4]
Current USP <1604>	Not assumed	3.46	0.722	[3][4]

This table highlights that different data analysis approaches can lead to significantly different MMAD and FPF values, underscoring the importance of method selection and clear reporting. [3][4] Further studies have shown that methods like the Chapman-Richards (CR) and Mercer-Morgan-Flodin (MMF) models, as well as two-point linear interpolation, which do not assume a log-normal distribution, often provide MMAD estimates that are in better agreement with each other and more accurately fit the observed data compared to the traditional USP method.[2]

Similarly, the choice of instrumentation can affect the measured MMAD. A comparison of different instruments for the aerodynamic assessment of a fluticasone propionate CFC MDI is shown below.

Instrument	MMAD (μm)	Geometric Standard Deviation (GSD)	Fine Particle Fraction <4.7µm (%)	Reference
Andersen Cascade Impactor (ACI)	2.8 ± 0.07	-	88 - 93	[5]
Next Generation Impactor (NGI)	2.0 ± 0.05	-	88 - 93	[5]
Aerodynamic Particle Sizer (APS)	1.8 ± 0.07	-	82.9 ± 2.1	[5]



These data demonstrate that while the FPF can be similar across instruments, the measured MMAD can vary, which may be attributed to factors like particle bounce and incomplete evaporation of propellants.[5]

Experimental Protocols

The following provides a generalized, detailed methodology for determining the MMAD of a dry powder inhaler (DPI) using a cascade impactor, a widely accepted technique.

Protocol: MMAD Determination using a Cascade Impactor

- 1. Preparation of the Cascade Impactor:
- Select an appropriate cascade impactor, such as the Andersen Cascade Impactor (ACI) or the Next Generation Impactor (NGI).[6]
- If required by the specific impactor protocol (e.g., for ACI), refrigerate the impactor for at least one hour before use to minimize particle bounce.[1]
- Coat the collection surfaces (stages) of the impactor with a suitable substance (e.g., by greasing) to prevent particle bounce, which can lead to inaccurate sizing.[7]
- 2. Assembly of the Test Apparatus:
- Assemble the cascade impactor according to the manufacturer's instructions.
- Connect the impactor to a vacuum pump through a flow control system.
- Attach a mouthpiece adapter and an induction port to the impactor inlet.
- 3. Aerosol Sampling:
- Actuate the DPI into the induction port of the assembled apparatus.
- Draw the aerosolized drug particles through the impactor at a constant, calibrated flow rate (e.g., 28.3 L/min for the ACI or 30-100 L/min for the NGI).[6][7] The selected flow rate is critical as it determines the cut-off diameters of each impactor stage.

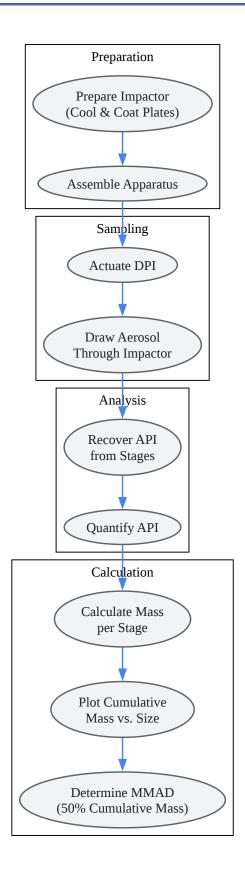


- 4. Sample Recovery and Analysis:
- Disassemble the impactor in a low-humidity environment to prevent moisture absorption by the collected powder.
- Carefully recover the drug substance from each component of the impactor (mouthpiece, induction port, each stage, and the final filter) by rinsing with a suitable solvent.
- Quantify the amount of active pharmaceutical ingredient (API) in each solvent rinse using a
 validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid
 Chromatography (HPLC).
- 5. Data Analysis and MMAD Calculation:
- Calculate the mass of API deposited on each stage of the impactor.
- Determine the cumulative mass of API as a percentage of the total recovered mass that is smaller than the cut-off diameter of each respective stage.
- Plot the cumulative percentage of mass against the effective cut-off diameter of each stage on a log-probability scale.
- The MMAD is determined by interpolating the diameter at which 50% of the cumulative mass is reached.[8] This can be done using various methods, including linear interpolation or fitting the data to a sigmoid curve model (e.g., MMF or CR).[2][8]

Visualizing the Workflow and Methodological Relationships

To better understand the experimental and analytical process, the following diagrams illustrate the workflow for MMAD determination and the logical relationship between different calculation methods.

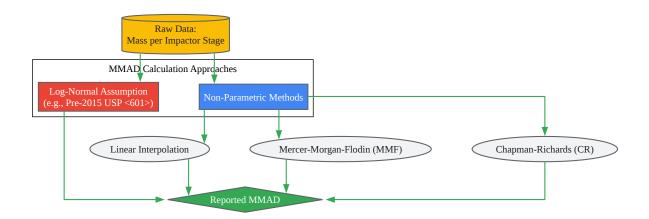




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Experimental workflow for MMAD determination using a cascade impactor.





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Logical relationship between different MMAD calculation methods from raw data.

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